Phenyltris[(prop-2-en-1-yl)oxy]silane
Description
Phenyltris[(prop-2-en-1-yl)oxy]silane is an organosilicon compound characterized by a central silicon atom bonded to a phenyl group and three prop-2-en-1-yl (allyl)oxy substituents. Its molecular formula is C₁₅H₂₀O₃Si, with a structure that combines the aromatic stability of the phenyl group with the reactivity of allyl ethers. The allyloxy groups introduce unsaturation, enabling participation in hydrosilylation and cross-linking reactions. This compound is primarily used in polymer chemistry as a cross-linker, particularly in silicone-based networks, where it enhances thermal stability and mechanical properties .
Properties
CAS No. |
17938-35-1 |
|---|---|
Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
phenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C15H20O3Si/c1-4-12-16-19(17-13-5-2,18-14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 |
InChI Key |
DUFIMNXCVGDWEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO[Si](C1=CC=CC=C1)(OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of phenyltrichlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of chlorine atoms by allyloxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyltris[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyloxy groups to corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Phenyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which phenyltris[(prop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. These interactions are crucial in its applications in drug delivery and material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phenyltris[(prop-2-en-1-yl)oxy]silane with structurally related silanes, emphasizing differences in substituents, reactivity, and applications:
Structural and Reactivity Differences
Allyloxy vs. Alkylsiloxy Substituents: The allyloxy groups in this compound provide unsaturation, enabling hydrosilylation with Si–H bonds (e.g., in PDMS) to form robust networks . In contrast, phenyltris(trimethylsiloxy)silane lacks unsaturated bonds, limiting its utility to non-reactive applications like hydrophobization . Phenyltris(dimethylsiloxy)silane contains Si–H bonds, making it a milder reducing agent compared to metal hydrides. This property is absent in the allyloxy derivative .
Chlorine vs. Allyl Functionality :
- Chloro(diphenyl)(prop-2-en-1-yl)silane’s Si–Cl bond allows nucleophilic substitution, whereas the allyl group in this compound facilitates radical polymerization or cross-linking .
Thermal Stability :
- Allyloxy-substituted silanes exhibit lower thermal stability than trimethylsiloxy derivatives due to the lability of allyl ethers. However, their reactivity is advantageous in low-temperature curing systems .
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